Increased Lipophilicity Over the Ethyl-Linker Analog
The target compound exhibits a higher computed lipophilicity (XlogP 1.4) compared to its direct ethyl-linker analog, 1-Boc-4-([2-(morpholin-4-yl)ethylamino]methyl)piperidine (XlogP 1.1) [1][2]. This 0.3 log unit increase, attributed to the additional methylene group in the propyl chain, is predicted to enhance membrane permeability and potentially alter the compound's biodistribution profile .
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.4 |
| Comparator Or Baseline | 1-Boc-4-([2-(morpholin-4-yl)ethylamino]methyl)piperidine; XlogP = 1.1 |
| Quantified Difference | ΔXlogP = +0.3 |
| Conditions | Computed using XlogP3 algorithm. |
Why This Matters
In medicinal chemistry, a higher LogP can significantly improve passive membrane permeability, making the target compound a more suitable starting point for optimizing oral bioavailability of drug candidates.
- [1] BaseChem. 1-Piperidinecarboxylicacid, 4-[[[3-(4-morpholinyl)propyl]amino]methyl]-, 1,1-dimethylethyl ester. https://basechem.org View Source
- [2] BaseChem. 4-({[2-(4-吗啉基)乙基]氨基}甲基)-1-哌啶羧酸叔丁酯. https://basechem.org View Source
